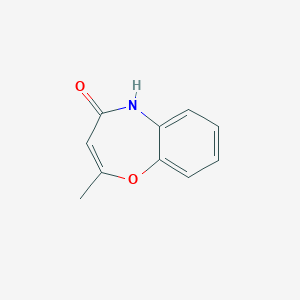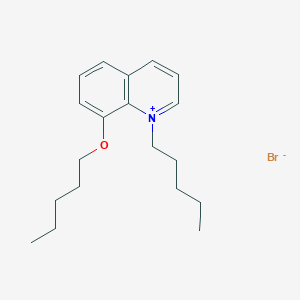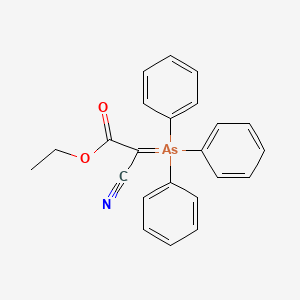![molecular formula C18H18O5 B12565853 4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate CAS No. 168281-06-9](/img/structure/B12565853.png)
4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group, a phenyl group, and a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate typically involves the esterification of 4-hydroxybenzoic acid with (2R)-1-ethoxy-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl benzoate derivatives.
Aplicaciones Científicas De Investigación
4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in oxidative stress responses or inflammatory pathways. The compound’s ester group can be hydrolyzed to release active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate.
Ethyl benzoate: Another ester with similar structural features but different functional groups.
Phenyl benzoate: Shares the benzoate moiety but lacks the ethoxy and oxopropan-2-yl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
168281-06-9 |
|---|---|
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
[4-[(2R)-1-ethoxy-1-oxopropan-2-yl]oxyphenyl] benzoate |
InChI |
InChI=1S/C18H18O5/c1-3-21-17(19)13(2)22-15-9-11-16(12-10-15)23-18(20)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/t13-/m1/s1 |
Clave InChI |
FYJHDLOQZYVFKG-CYBMUJFWSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)


![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)





![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)

